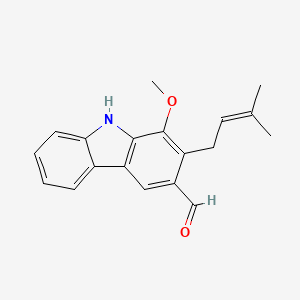

1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde

Beschreibung

1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde is a naturally occurring carbazole alkaloid isolated from Clausena lansium . Its structure features a planar carbazole core substituted with a methoxy group at position 1, a prenyl (3-methylbut-2-enyl) group at position 2, and an aldehyde at position 3 (Fig. 1). The compound crystallizes in a triclinic system (space group P1) with a melting point of 344–345 K . Key intermolecular interactions include N–H⋯O hydrogen bonds and π–π stacking (centroid distances: 3.6592–3.7440 Å), which stabilize its crystal lattice .

Eigenschaften

CAS-Nummer |

54313-18-7 |

|---|---|

Molekularformel |

C19H19NO2 |

Molekulargewicht |

293.4 g/mol |

IUPAC-Name |

1-methoxy-2-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |

InChI |

InChI=1S/C19H19NO2/c1-12(2)8-9-14-13(11-21)10-16-15-6-4-5-7-17(15)20-18(16)19(14)22-3/h4-8,10-11,20H,9H2,1-3H3 |

InChI-Schlüssel |

FRQNYPFNOITCMV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=C(C2=C(C=C1C=O)C3=CC=CC=C3N2)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material and Core Formation

- The synthesis often begins from indole-3-carbaldehyde derivatives, which undergo annulation and cyclization steps to form the carbazole skeleton.

- For example, clausine E derivatives are used as key intermediates, synthesized via annulation of (E)-4-(1H-indol-3-yl)-3-(methoxycarbonyl)but-3-enoic acid with dimethyl succinate under basic conditions (sodium hydride).

Prenylation (Attachment of 3-Methylbut-2-en-1-yl Group)

- Prenylation is achieved by alkylation of the carbazole intermediate with prenyl bromide or related prenyl donors.

- For instance, the Wittig homologation of aldehyde intermediates followed by prenylation yields methyl 1-methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carboxylate (intermediate 10).

- This step is critical for introducing the 3-methylbut-2-en-1-yl side chain at position 2.

Methoxylation at Position 1

Oxidative Cleavage and Aldehyde Formation

- The key transformation to the aldehyde at position 3 involves oxidative cleavage of a terminal double bond.

- This is typically performed via dihydroxylation (using osmium tetroxide, OsO4) followed by cleavage with sodium periodate (NaIO4), converting the alkene side chain into the aldehyde functionality.

- Alternatively, selective oxidation of the methyl ester intermediate by Dess-Martin periodinane after reduction with lithium aluminium hydride (LAH) is used to afford the aldehyde.

Final Purification and Characterization

- The final compound is isolated as a white solid, purified by column chromatography using hexane/ethyl acetate mixtures.

- Characterization includes melting point determination, IR spectroscopy (notably aldehyde C=O stretch around 1700 cm⁻¹), NMR spectroscopy confirming the aldehyde proton, and HRMS confirming molecular weight.

Summary of Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Annulation | Sodium hydride, dimethyl succinate, TFAA | Formation of carbazole core |

| Prenylation | Prenyl bromide or Wittig reagent, NaHMDS | Introduction of 3-methylbut-2-en-1-yl side chain at C2 |

| Methoxylation | Methyl iodide (iodomethane), K2CO3, acetone | Methylation of phenolic OH at C1 |

| Oxidative cleavage to aldehyde | OsO4, NaIO4 or LAH reduction followed by Dess-Martin periodinane | Conversion of alkene or ester to aldehyde at C3 |

| Purification | Silica gel chromatography (hexane/ethyl acetate) | Isolation of pure product |

Research Findings and Notes

- The synthetic sequence avoids protection of the indole nitrogen, simplifying the process and improving yield.

- The aldehyde group is crucial for further functionalization, such as reductive amination to produce aminocarbazole derivatives with potential biological activity.

- The carbazole ring system remains planar throughout the transformations, preserving the compound’s characteristic electronic properties.

- The prenylation step is highly regioselective and stereoselective, ensuring the correct positioning of the side chain for biological activity.

Data Table: Spectral and Physical Data of 1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products:

Oxidation: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carboxylic acid.

Reduction: 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-methanol.

Substitution: Various substituted carbazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that carbazole derivatives, including 1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde, exhibit promising anticancer properties. For instance, related compounds have shown selective inhibition of melanoma cell growth through mechanisms involving apoptosis and the activation of the p53 tumor suppressor pathway. This suggests that similar derivatives could be effective in targeting various cancer types, particularly those with wild-type p53 .

Anti-inflammatory Effects

Carbazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases. The structural characteristics of 1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde may enhance its efficacy in this regard.

Antioxidant Properties

Antioxidant activity is another significant application area for carbazole derivatives. The presence of methoxy and aldehyde functional groups in the structure of 1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Study on Antitumor Activity

A notable study involving a structurally similar carbazole derivative (9-ethyl-9H-carbazole-3-carbaldehyde) demonstrated its ability to induce apoptosis in melanoma cells without affecting normal melanocytes. This study highlighted the potential for developing new melanoma therapies based on carbazole derivatives .

| Study | Findings | Implications |

|---|---|---|

| Antitumor activity of ECCA | Induced apoptosis in melanoma cells; activated p53 pathway | Potential new drug for melanoma therapy |

| Anti-inflammatory effects | Inhibition of pro-inflammatory cytokines | Possible treatment for inflammatory diseases |

| Antioxidant properties | Scavenging of free radicals | Protective effects against oxidative stress |

Wirkmechanismus

The mechanism of action of 1-Methoxy-2-(3-methyl-2-butenyl)-9H-carbazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering protein conformation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Carbazole Derivatives

Substituent Variations

1-Methoxy-9H-carbazole-3-carbaldehyde

- Structure : Lacks the prenyl group at position 2.

- Properties :

1-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde (Compound 70)

- Source : Murraya koenigii .

- Structure : Hydroxy at position 1 (vs. methoxy in the target) and prenyl at position 7.

- Implications : The hydroxy group may enhance hydrogen-bonding interactions, affecting solubility and receptor binding in biological systems.

1-(1-Hydroxy-9H-carbazol-2-yl)-3-methylbut-2-en-1-one

Carbazole-Based Dyes (e.g., CCC, TCC)

- Structure: Ethynyl-linked carbazoles with aldehyde/cyanoacetic acid groups .

- Applications : Used in optoelectronics due to extended π-conjugation.

- Contrast : The target compound’s prenyl and methoxy groups limit conjugation but may direct selectivity in biological applications.

Nitro- and Fluoro-Substituted Carbazoles

- Example : 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole

- Properties: Electron-withdrawing substituents (NO₂, F) redshift absorption spectra compared to the electron-donating methoxy and prenyl in the target compound .

Comparative Data Table

Material Science Potential

- While less conjugated than optoelectronic dyes (), the target compound’s crystalline stability (via H-bonding and π-stacking) could inspire design of solid-state materials .

Biologische Aktivität

1-Methoxy-2-(3-methylbut-2-en-1-yl)-9H-carbazole-3-carbaldehyde, with the CAS number 54313-18-7, is a complex organic compound belonging to the carbazole family. Its molecular formula is , and it has a molecular weight of approximately 293.36 g/mol. This compound features a methoxy group, a methylbutenyl side chain, and an aldehyde functional group, which contribute to its unique chemical properties and potential biological activities.

The biological activity of carbazole derivatives often involves interaction with cellular targets such as enzymes or receptors. These interactions can modulate enzymatic activities or alter protein conformations, leading to therapeutic effects. For example, compounds like ECCA have been shown to reactivate the p53 tumor suppressor pathway in cancer cells, which is frequently mutated in various cancers .

Other Biological Activities

In addition to antitumor properties, carbazole derivatives are known for their antioxidant, anti-inflammatory, and antibacterial activities. The presence of functional groups such as methoxy and aldehyde enhances their reactivity and biological potential .

Comparative Analysis

The following table summarizes the key features of structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Methoxy-9H-carbazole-3-carbaldehyde | Lacks the methyl-butenyl side chain | Simpler structure without additional side chains |

| 2-(3-methylbutenyl)-9H-carbazole-3-carbaldehyde | Lacks the methoxy group | Less functional diversity compared to the target |

| 1-Methoxycarbazole | A simpler derivative without additional substituents | More straightforward synthesis and applications |

The uniqueness of 1-Methoxy-2-(3-methylbutenyl)-9H-carbazole-3-carbaldehyde lies in its combination of functional groups that provide distinct chemical reactivity and potential biological activity.

Study on Antitumor Effects

A study focused on carbazole alkaloids reported their ability to inhibit tumor cell growth and activate p53 pathways. Although not directly involving 1-Methoxy-2-(3-methylbutenyl)-9H-carbazole-3-carbaldehyde, it highlights the potential for similar compounds within this class to exhibit therapeutic effects against cancer .

Synthesis and Biological Evaluation

The synthesis of carbazole derivatives often involves complex multi-step processes that yield compounds with diverse biological activities. For instance, aminocarbazole derivatives have been synthesized through reductive amination techniques, showcasing their potential as anticancer agents . The evaluation of these compounds typically includes assessments of cytotoxicity against various cancer cell lines.

Q & A

Q. (Basic)

- Single-crystal X-ray diffraction : Determines absolute configuration and bond lengths (e.g., mean C–C bond length = 0.002 Å, R factor = 0.048) .

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 227.219 for related carbazoles) .

- TLC : Monitors reaction progress and purity during purification .

How can researchers address contradictions in spectroscopic data when synthesizing novel carbazole analogs?

(Advanced)

Contradictions often arise from impurities or structural isomers. Strategies include:

- Cross-validation : Compare NMR data with X-ray structures to resolve ambiguities (e.g., differentiating regioisomers) .

- High-resolution MS : Confirm molecular formulas to rule out byproducts .

- Dynamic NMR : Detect rotational barriers or tautomerism in methoxy or aldehyde groups .

Case study : In a synthesis yielding two products (e.g., 1-(1-hydroxy-9H-carbazol-2-yl)-3-methylbutan-1-one and a pyranocarbazole), column chromatography and recrystallization were critical for isolation .

What role does the methoxy group play in the electronic configuration and reactivity of this carbazole derivative?

(Advanced)

The methoxy group:

- Electron donation : Enhances electron density on the carbazole ring via resonance, stabilizing intermediates during electrophilic substitution .

- Steric effects : The -OCH₃ group at position 1 directs prenylation to position 2 by blocking alternative sites .

- Optical tuning : Methoxy substitution red-shifts absorption maxima (e.g., λmax = 338 nm in Clausine Q vs. 325 nm in non-methoxy analogs) .

Experimental design : Synthesize methoxy-free analogs and compare UV/Vis spectra and reaction kinetics with the parent compound .

What are the challenges in achieving regioselectivity during the prenylation of carbazole derivatives, and how can they be mitigated?

(Advanced)

Prenylation at undesired positions (e.g., C-4 instead of C-2) is common. Solutions include:

- Directing groups : Use electron-withdrawing substituents (e.g., aldehydes) to orient the prenyl group .

- Catalyst optimization : Lewis acids like BF₃·Et₂O improve regioselectivity in Friedel-Crafts reactions .

- Computational modeling : Predict reactive sites using DFT calculations to guide synthetic planning.

How can computational methods aid in predicting the optical properties of such compounds before synthesis?

Q. (Advanced)

- TD-DFT calculations : Simulate UV-Vis spectra by modeling excited-state transitions (e.g., π→π* in the carbazole core) .

- Molecular dynamics : Predict aggregation-induced emission (AIE) behavior by simulating solid-state packing .

- Software tools : Use Gaussian or ORCA for electronic structure analysis, referencing crystallographic data for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.